![molecular formula C18H19N3O2S B3731346 3,4-dimethyl-N'-[(2-methyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide](/img/structure/B3731346.png)
3,4-dimethyl-N'-[(2-methyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide
Overview
Description
3,4-dimethyl-N'-[(2-methyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide, also known as DIMBI, is a chemical compound that has been the subject of scientific research due to its potential use as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N'-[(2-methyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide involves its ability to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and survival. Specifically, 3,4-dimethyl-N'-[(2-methyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide has been shown to inhibit the activity of the protein kinase AKT and the enzyme glycogen synthase kinase 3 beta (GSK3β), both of which are involved in regulating cell growth and survival. By inhibiting these proteins, 3,4-dimethyl-N'-[(2-methyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide can induce apoptosis in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 3,4-dimethyl-N'-[(2-methyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide has also been shown to have anti-inflammatory and antioxidant properties. Studies have shown that 3,4-dimethyl-N'-[(2-methyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide can inhibit the production of pro-inflammatory cytokines and reactive oxygen species, both of which are involved in the development of chronic diseases such as cancer, diabetes, and cardiovascular disease.
Advantages and Limitations for Lab Experiments
One advantage of using 3,4-dimethyl-N'-[(2-methyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide in lab experiments is its relatively low toxicity compared to other anticancer agents. Additionally, 3,4-dimethyl-N'-[(2-methyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide has been shown to have a high selectivity for cancer cells, meaning that it can target cancer cells while sparing healthy cells. However, one limitation of using 3,4-dimethyl-N'-[(2-methyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
Future research on 3,4-dimethyl-N'-[(2-methyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide could focus on its potential use as a therapeutic agent for other diseases besides cancer, such as diabetes and cardiovascular disease. Additionally, further studies could investigate the optimal dosage and administration methods for 3,4-dimethyl-N'-[(2-methyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide, as well as its potential side effects and interactions with other drugs. Finally, research could focus on developing more effective formulations of 3,4-dimethyl-N'-[(2-methyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide that improve its solubility and bioavailability.
Scientific Research Applications
3,4-dimethyl-N'-[(2-methyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide has been studied for its potential use as an anticancer agent. In vitro studies have shown that 3,4-dimethyl-N'-[(2-methyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide can induce apoptosis (programmed cell death) in cancer cells, including breast cancer, ovarian cancer, and lung cancer cells. Additionally, 3,4-dimethyl-N'-[(2-methyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer development.
properties
IUPAC Name |
3,4-dimethyl-N-[(Z)-(2-methyl-1H-indol-3-yl)methylideneamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-12-8-9-15(10-13(12)2)24(22,23)21-19-11-17-14(3)20-18-7-5-4-6-16(17)18/h4-11,20-21H,1-3H3/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMKVLVAMDZDLM-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NN=CC2=C(NC3=CC=CC=C32)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N/N=C\C2=C(NC3=CC=CC=C32)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N'-[(Z)-(2-methyl-1H-indol-3-yl)methylidene]benzenesulfonohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-dichloro-N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B3731273.png)
![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-3,4-dimethoxybenzohydrazide](/img/structure/B3731280.png)

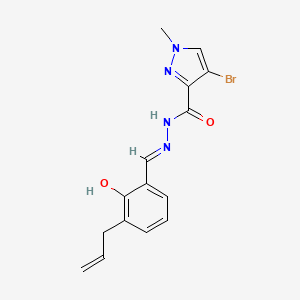
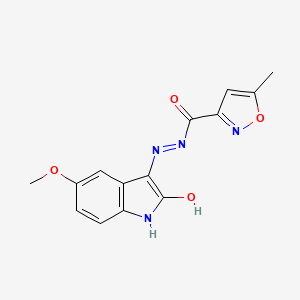
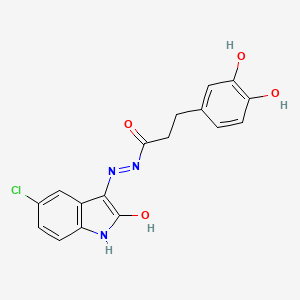
![4-chloro-N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B3731318.png)
![2,5-dichloro-N'-{[3-(4-ethylphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B3731321.png)
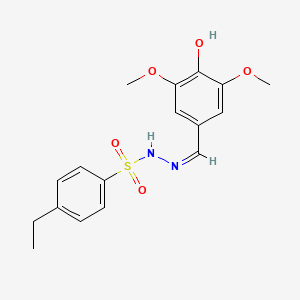
![4-ethyl-N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B3731330.png)
![4-sec-butyl-N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B3731335.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-3,4-dimethylbenzenesulfonohydrazide](/img/structure/B3731341.png)
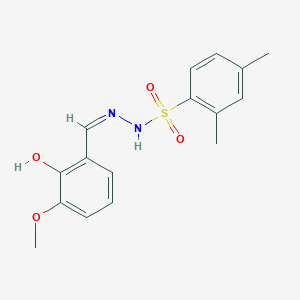
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B3731361.png)